molecular formula C26H20N2O2 B12451174 1-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol

1-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol

Cat. No.: B12451174
M. Wt: 392.4 g/mol
InChI Key: OISFBAYYMBBVCE-UHFFFAOYSA-N
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Description

1-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol typically involves a condensation reaction between 2-aminophenol and aldehydes. The reaction is catalyzed by various catalysts, such as pent-ethylene diammonium pentachloro bismuth, under solvent-free conditions at room temperature . The industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be due to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial DNA replication . The anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

1-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol can be compared with other benzoxazole derivatives, such as:

Properties

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

1-[[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C26H20N2O2/c1-2-17-10-13-25-23(14-17)28-26(30-25)19-7-5-8-20(15-19)27-16-22-21-9-4-3-6-18(21)11-12-24(22)29/h3-16,29H,2H2,1H3

InChI Key

OISFBAYYMBBVCE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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